molecular formula C13H10F3NO4 B060492 Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate CAS No. 175278-35-0

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

Cat. No.: B060492
CAS No.: 175278-35-0
M. Wt: 301.22 g/mol
InChI Key: MVLDLMQMSHLPLH-UHFFFAOYSA-N
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Biological Activity

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a quinoline core with a trifluoromethoxy substituent. The molecular formula is C13H10F3NO3C_{13}H_{10}F_3NO_3, which contributes to its distinct biochemical properties.

Target Enzymes

Quinoline derivatives, including this compound, are known to exert their effects through the inhibition of various enzymes:

  • Topoisomerases : Inhibition can disrupt DNA replication.
  • Thymidylate Synthase : A critical enzyme in DNA synthesis.
  • Telomerase : Involved in cellular aging and cancer cell immortality.
  • Protein Kinases : Affect signal transduction pathways.

These interactions lead to antiproliferative effects, particularly in cancer cell lines.

Cytotoxic Activity

Research indicates that this compound exhibits moderate cytotoxic activity against several cancer cell lines:

  • MCF-7 (Mammary Gland Cancer) : Moderate cytotoxicity observed.
  • HePG2 (Hepatocellular Carcinoma) : Similar moderate effects noted.
  • HCT-116 (Colorectal Carcinoma) : Weak activity reported.

Cellular Effects

This compound influences various cellular processes:

  • Cell Signaling Pathways : Alters pathways involved in cell growth and survival.
  • Gene Expression : Modifies expression patterns related to apoptosis and proliferation.
  • Cellular Metabolism : Impacts metabolic pathways crucial for energy production and biosynthesis.

Molecular Mechanism

The compound's mechanism involves binding to specific enzymes, inhibiting their function, and leading to increased DNA damage and subsequent cell death. This is particularly relevant in the context of cancer therapy, where targeted enzyme inhibition can halt tumor growth .

Case Studies

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can induce apoptosis in MCF-7 and HePG2 cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties :
    • Preliminary studies indicate that this compound also exhibits antimicrobial activity, making it a candidate for antibiotic development. Enhanced efficacy was noted when combined with other substituents .
  • Synthesis and Characterization :
    • The synthesis typically involves multi-step reactions starting from 4-amino-3-quinolinecarboxylic acid. Characterization methods include IR, NMR, and mass spectrometry to confirm structural integrity .

Applications in Scientific Research

This compound has diverse applications:

FieldApplication Description
ChemistryBuilding block for synthesizing complex heterocyclic compounds
BiologyInvestigated for anticancer and antimicrobial properties
MedicinePotential therapeutic agent against specific cancers
IndustryUsed in pharmaceutical synthesis and agrochemical development

Properties

IUPAC Name

ethyl 4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO4/c1-2-20-12(19)8-6-17-10-7(11(8)18)4-3-5-9(10)21-13(14,15)16/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLDLMQMSHLPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371905
Record name Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-35-0
Record name Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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